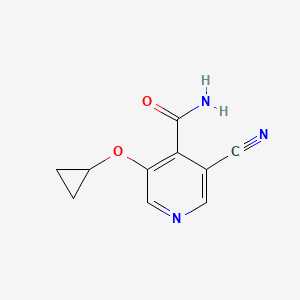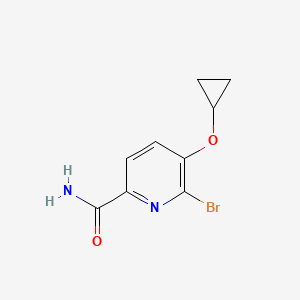
6-Bromo-5-cyclopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a cyclopropoxy group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 5-cyclopropoxypyridine-2-carboxamide using bromine in acetic acid . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 6-Bromo-5-cyclopropoxypicolinamide may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-5-cyclopropoxypicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe molecule in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,4-benzodioxane:
5-Bromo-2-iodopyrimidine: A useful intermediate in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
6-Bromo-5-cyclopropoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a cyclopropoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-7(14-5-1-2-5)4-3-6(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
HASBLZGKHBDQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


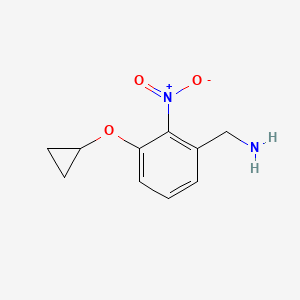
![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)

![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
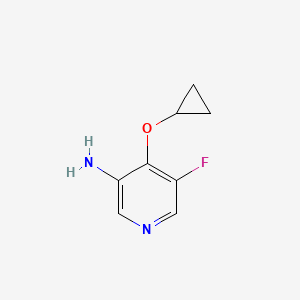
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)

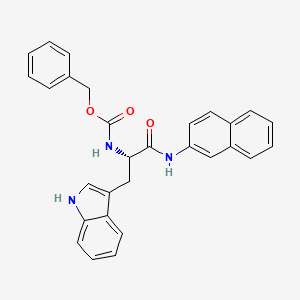
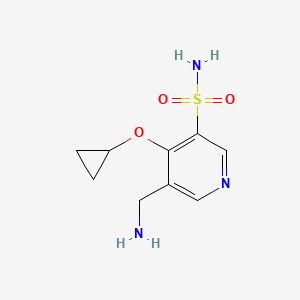

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
![1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B14811917.png)

